N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 522624-60-8
VCID: VC4244142
InChI: InChI=1S/C13H12Cl2N2O3S/c1-20-13-5-2-8(16)6-12(13)17-21(18,19)9-3-4-10(14)11(15)7-9/h2-7,17H,16H2,1H3
SMILES: COC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C13H12Cl2N2O3S
Molecular Weight: 347.21

N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide

CAS No.: 522624-60-8

Cat. No.: VC4244142

Molecular Formula: C13H12Cl2N2O3S

Molecular Weight: 347.21

* For research use only. Not for human or veterinary use.

N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide - 522624-60-8

Specification

CAS No. 522624-60-8
Molecular Formula C13H12Cl2N2O3S
Molecular Weight 347.21
IUPAC Name N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide
Standard InChI InChI=1S/C13H12Cl2N2O3S/c1-20-13-5-2-8(16)6-12(13)17-21(18,19)9-3-4-10(14)11(15)7-9/h2-7,17H,16H2,1H3
Standard InChI Key NSLIZHANISQKLD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Introduction

N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide is a complex organic compound that has garnered significant attention in scientific research due to its unique structural features and potential applications. This compound belongs to the sulfonamide class, known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C13H12Cl2N2O3S, and it is registered under the Chemical Abstracts Service number 522624-60-8 .

Synthesis

The synthesis of N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide typically involves the reaction of 5-amino-2-methoxyaniline with 3,4-dichlorobenzenesulfonyl chloride. This reaction is generally conducted in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid produced during the process.

Biological Activity

The biological activity of N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide is primarily attributed to its sulfonamide group, which is known for its role in inhibiting bacterial growth. The compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity, making it a candidate for antimicrobial applications. Additionally, preliminary studies suggest potential anticancer properties through mechanisms that may involve interference with cell division or induction of apoptosis in cancer cells.

Applications

This compound has diverse applications across various fields, including medicinal chemistry and material science. Its unique structure confers distinct chemical reactivity and biological activity, enhancing its potential applications in research and industry.

Research Findings and Mechanisms

Research into the mechanisms of action of N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide involves studying its interactions with specific molecular targets. These studies are crucial for understanding its mechanism of action as an antimicrobial agent and exploring its potential therapeutic uses in oncology.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
N-(5-amino-2-methoxyphenyl)acetamideAmino and methoxy groupsLacks sulfonamide functionality
N-(5-amino-2-methoxyphenyl)formamideAmino and methoxy groupsDifferent functional group at para position
N-(5-amino-2-methoxyphenyl)-4-(heptyloxy)benzamideMethoxy group and aliphatic chainEnhanced lipophilicity due to heptyloxy chain
N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamideDichlorobenzene and sulfonamide groupsUnique combination of functional groups enhancing biological activity

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